Subnanomolar Antagonism at α3β4 nAChR
In a direct screen against human α3β4 nicotinic acetylcholine receptors (nAChR) expressed in SH-SY5Y cells, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine demonstrated exceptionally potent antagonism with an IC50 of 1.8 nM [1]. This potency is ~4- to 8-fold greater than its activity at the closely related α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, and more than 4-fold greater than its activity at the α1β1γδ muscle-type nAChR (IC50 = 7.9 nM) [1]. This selectivity window for α3β4 over other nAChR subtypes is a differentiating characteristic not documented for the 5-chloro positional isomer.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | α4β2 nAChR: IC50 = 12.0 nM; α4β4 nAChR: IC50 = 15.0 nM; α1β1γδ nAChR: IC50 = 7.9 nM |
| Quantified Difference | 4.4- to 8.3-fold greater potency at α3β4 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
The α3β4 nAChR subtype is a primary target for smoking cessation and addiction therapeutics, and this level of potency and selectivity distinguishes it from generic diaryl ether amines for specialized CNS procurement.
- [1] University of Helsinki, Division of Pharmaceutical Chemistry and Technology. EcoDrugPlus Database: Bioactivity profile for compound SNPPWIUOZRMYNY-UHFFFAOYSA-N. View Source
